molecular formula C10H19NO3 B13471252 Tert-butyl 1,4-oxazepane-7-carboxylate

Tert-butyl 1,4-oxazepane-7-carboxylate

Cat. No.: B13471252
M. Wt: 201.26 g/mol
InChI Key: UVIKDULGXYRWMI-UHFFFAOYSA-N
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Description

Tert-butyl 1,4-oxazepane-7-carboxylate is a heterocyclic compound that contains an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,4-oxazepane-7-carboxylate typically involves the reaction of tert-butyl 4-oxo-1,4-oxazepane-7-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with adjustments to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,4-oxazepane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazepane derivatives.

    Reduction: Reduction reactions can convert the oxazepane ring to other functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxazepane ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazepane-4-carboxylate derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl 1,4-oxazepane-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1,4-oxazepane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate
  • Tert-butyl 7-oxo-1,4-oxazepane-4-carboxylate
  • Tert-butyl 4-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 1,4-oxazepane-7-carboxylate is unique due to its specific oxazepane ring structure and the position of the tert-butyl and carboxylate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl 1,4-oxazepane-7-carboxylate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)8-4-5-11-6-7-13-8/h8,11H,4-7H2,1-3H3

InChI Key

UVIKDULGXYRWMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCNCCO1

Origin of Product

United States

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